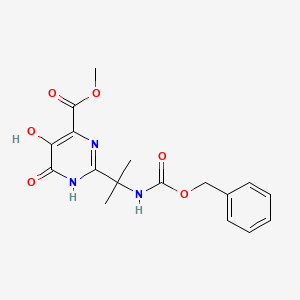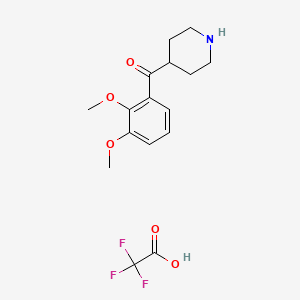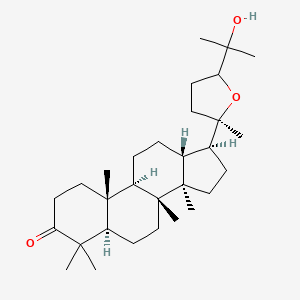
2,5-Pyridinedicarboxylic Acid-d3
Übersicht
Beschreibung
2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a group of organic compounds which are dicarboxylic derivatives of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
2,5-Pyridinedicarboxylic acid can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It can also be used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method . A new intermediate 6-hydroxy-2,5-PDA was determined by UV/VIS spectroscopy and liquid chromatograph coupled time of flight mass spectrometry .Molecular Structure Analysis
The molecular weight of all isomers of Pyridinedicarboxylic acid, including 2,5-Pyridinedicarboxylic acid, is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker has been elucidated from single crystal XRD .Chemical Reactions Analysis
A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . A new metabolite was detected by ultraviolet-visible light spectroscopy, and liquid chromatography-time of flight mass spectrometry .Physical And Chemical Properties Analysis
2,5-Pyridinedicarboxylic acid is slightly soluble in water . The optimal growth conditions of temperature, pH, and substrate concentration were 30°C, 7.0, and 0.6 mmol −1, respectively .Wissenschaftliche Forschungsanwendungen
Electrochemical and Spectral Investigation
The electrochemical behaviors of pyridinedicarboxylic acids, including 2,5-pyridinedicarboxylic acid, and their complexes with oxovanadium(IV) have been investigated, showing the impact of complexation on reduction potentials and suggesting applications in electrochemical sensors or devices (Prakash et al., 2014).
Plant Biology Application
2,5-Pyridinedicarboxylic acid was evaluated for its effect on plant growth, revealing minimal impact on rice root elongation. This insight is crucial for understanding how different pyridinedicarboxylic acid derivatives influence plant development and agriculture practices (Satoh & Nomura, 2017).
Fluorescence Detection
A study on a europium-MOF sensor for the selective, sensitive ratiometric fluorescence detection of anthrax biomarker showcases the potential of 2,5-pyridinedicarboxylic acid derivatives in enhancing sensor capabilities for biological threat detection (Zhao et al., 2021).
Coordination Chemistry
Research on the synthesis and characterization of Ru(II) complexes containing 2,5-pyridinedicarboxylic acid highlights its role in developing novel coordination compounds with potential applications in catalysis, materials science, and luminescent materials (Małecki, 2012).
Biodegradation Study
An investigation into the biodegradation of 2,5-pyridinedicarboxylic acid by Agrobacterium sp. strain YJ-5 provides insights into environmental remediation and the natural breakdown processes of synthetic organic compounds in industrial wastewater (Jiang et al., 2023).
Wirkmechanismus
Target of Action
The primary target of 2,5-Pyridinedicarboxylic Acid-d3 is D-dopachrome tautomerase (D-DT) . D-DT is a pleiotropic cytokine that is coexpressed in various cell types and activates the cell surface receptor CD74 . The activation of CD74 by D-DT can have either beneficial or deleterious effects on human diseases .
Mode of Action
This compound interacts with D-DT by forming hydrogen bonds and electrostatic interactions with active site residues . Specifically, the carboxylate group at position two of the compound plays a central role in binding by forming four hydrogen bonding interactions with active site residues . This interaction effectively blocks the D-DT-induced activation of CD74 .
Biochemical Pathways
The interaction of this compound with D-DT affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cellular processes . The compound demonstrates an impressive 79-fold selectivity for D-DT over MIF, indicating its potential for selectively modulating these pathways .
Result of Action
The result of the action of this compound is the inhibition of D-DT-induced activation of CD74 . This inhibition can modulate the effects of D-DT on human diseases, providing a potential therapeutic benefit .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound was found to be biodegradable by a bacterium isolated from pesticide-contaminated soil . The bacterium, identified as Agrobacterium sp. strain YJ-5, could utilize 2,5-PDA as the sole carbon source for growth . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of certain microorganisms in the environment .
Safety and Hazards
Zukünftige Richtungen
The utility of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker, as a precursor for selective isolation of Cu and CuO nanostructures, has been described . This coordination polymer-driven synthesis of Cu and CuO nanostructures can be expanded for other technologically important metal and metal oxide nanostructures .
Biochemische Analyse
Biochemical Properties
2,5-Pyridinedicarboxylic Acid-d3 plays a crucial role in biochemical reactions, particularly as an inhibitor of D-dopachrome tautomerase . This enzyme is involved in the regulation of inflammatory responses and cellular metabolism. The compound interacts with D-dopachrome tautomerase by binding to its active site, thereby inhibiting its activity. This interaction is highly selective, demonstrating a 79-fold selectivity for D-dopachrome tautomerase over macrophage migration inhibitory factor .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting D-dopachrome tautomerase, which in turn affects cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism and inflammatory responses, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of D-dopachrome tautomerase . This binding induces conformational changes in the enzyme, leading to its inhibition. The compound’s selectivity for D-dopachrome tautomerase over other similar enzymes is due to specific interactions within the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under specific conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on D-dopachrome tautomerase over extended periods, although its stability may be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-dopachrome tautomerase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and inflammatory responses . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as D-dopachrome tautomerase, which it inhibits . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with D-dopachrome tautomerase . The compound’s activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
3,4,6-trideuteriopyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676122 | |
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246820-77-8 | |
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)




![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)


